N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Overview
Description
N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide is a synthetic organic compound. It features a phenyl ring substituted with a butan-2-yl group and a tetrazole ring attached to a sulfanylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from appropriate nitriles using azide sources under acidic or basic conditions.
Attachment of the Sulfanylacetamide Moiety: This step may involve the reaction of a halogenated acetamide with a thiol group, followed by coupling with the tetrazole ring.
Substitution on the Phenyl Ring: The butan-2-yl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: Compounds with tetrazole rings are often explored as ligands in catalytic systems.
Material Science:
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biochemistry: Studied for interactions with biological macromolecules and pathways.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific diseases.
Industry
Agriculture: Possible use as agrochemicals or plant growth regulators.
Environmental Science: Applications in pollution control or environmental remediation.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
- N-(4-isopropylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Uniqueness
- Structural Features : The specific substitution pattern on the phenyl ring and the presence of the tetrazole ring.
- Biological Activity : Unique interactions with biological targets, leading to distinct pharmacological profiles.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-4-10(2)11-5-7-12(8-6-11)15-13(20)9-21-14-16-17-18-19(14)3/h5-8,10H,4,9H2,1-3H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZXMQHHYRVPQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146820 | |
Record name | N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212074-83-4 | |
Record name | N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212074-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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